3-(4-Carboxybenzyloxy)benzamide
Description
3-(4-Carboxybenzyloxy)benzamide is a benzamide derivative featuring a carboxybenzyloxy substituent at the 3-position of the benzamide core.
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-[(3-carbamoylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C15H13NO4/c16-14(17)12-2-1-3-13(8-12)20-9-10-4-6-11(7-5-10)15(18)19/h1-8H,9H2,(H2,16,17)(H,18,19) |
InChI Key |
XSOICNDLWPQFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Structural Determinants of Activity : The benzamide core is critical for bioactivity; modifications like fluorination enhance potency but may increase cytotoxicity .
- Synthetic Advancements: Ultrasound-assisted synthesis significantly improves yields and reduces reaction times for azetidinone derivatives .
- Functional Group Impact : Hydroxyl, methoxy, and halogen substituents modulate solubility, binding affinity, and antioxidant capacity .
Data Tables
Table 1. Comparative Antiplasmodial Activity
| Compound | PfNF54 IC₅₀ (µM) | PfK1 IC₅₀ (µM) | Selectivity Index (S.I.) |
|---|---|---|---|
| 3-Chloro-4-methoxybenzamide | 0.014 | N/A | >700 |
| 3-Trifluoromethylbenzamide | 0.019 | 0.007 | 1463 |
| Artemisinin (reference) | 0.0064 | 0.0064 | >1000 |
Table 2. Spectroscopic Comparison of Azetidinone Derivatives
| Compound | IR C=O Stretch (cm⁻¹) | ¹H-NMR Key Signals (δ, ppm) | Molecular Formula |
|---|---|---|---|
| 6a | 1630.56 | 5.50 (–OH), 5.15 (–CH₂–) | C₂₃H₁₉ClN₂O₄ |
| 6b | 1640.56 | 3.79 (–OCH₃), 5.10 (–CH₂–) | C₂₄H₂₁ClN₂O₄ |
Data from .
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